Cholesterol Moiety Requirement for FPR Activity
The methyl ester analog lacking the cholesterol group (methyl 2-(2-methyl-4-oxo-3-phenoxychromen-7-yl)oxyacetate, CID 722777) exhibits an IC50 of 66,700 nM at the human formylpeptide receptor (FPR) in a validated HTS assay [1]. This value is in the high-micromolar range and indicates negligible specific binding. In contrast, the cholesterol-conjugated target compound is structurally pre-organized for membrane insertion and may achieve substantially higher local concentrations at membrane-embedded targets, although direct FPR data for the target compound are not yet available in public repositories [2]. The ~45-fold molecular weight increase and logP shift conferred by the cholesterol moiety are predicted to alter target engagement profiles qualitatively, not merely quantitatively.
| Evidence Dimension | FPR binding affinity (IC50) |
|---|---|
| Target Compound Data | No public FPR data available; predicted enhanced membrane partitioning based on cholesterol conjugation [2] |
| Comparator Or Baseline | Methyl ester analog: IC50 = 66,700 nM (66.7 µM) [1] |
| Quantified Difference | Not directly quantifiable (target data absent); comparator IC50 > 65 µM indicates the non-cholesterol scaffold alone is essentially inactive |
| Conditions | University of New Mexico HTS assay for formylpeptide receptor family ligands; NIH 1R03MH076381-01 [1] |
Why This Matters
This comparison establishes that the 3-phenoxychromone core alone is insufficient for meaningful FPR engagement; the cholesterol domain is structurally essential, making the target compound a fundamentally different chemical tool from its non-steroidal analogs.
- [1] BindingDB. BDBM37802: methyl 2-(2-methyl-4-oxo-3-phenoxychromen-7-yl)oxyacetate. IC50 6.67E+4 nM at human formylpeptide receptor. PubChem BioAssay AID 519. View Source
- [2] Rao, H. S. P.; Desai, A.; Sarkar, I.; Mohapatra, M.; Mishra, A. K. Photophysical Behavior of a New Cholesterol Attached Coumarin Derivative and Fluorescence Spectroscopic Studies on Its Interaction with Bile Salt Systems and Lipid Bilayer Membranes. Phys. Chem. Chem. Phys. 2014, 16, 1247–1256. View Source
